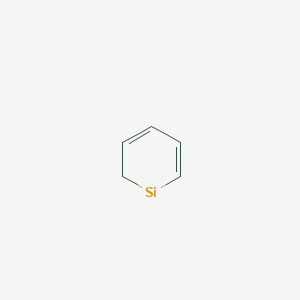
Silacyclohexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclohexa-2,4-diene is a silicon-containing organic compound with the molecular formula C5H8Si It is a six-membered ring structure with alternating double bonds, similar to benzene but with one carbon atom replaced by a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Silacyclohexa-2,4-diene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethyl-2,5-diphenyl-1-silacyclohexa-2,4-diene with iron pentacarbonyl or diironnonacarbonyl. This reaction yields a mixture of tricarbonyl complexes due to the migration of hydrogen and silyl groups . Another method involves the gas phase pyrolysis of 1-allyl-1-methyl-1-silacyclohexa-2,4-diene, resulting in the formation of 1-methyl-1-silabenzene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organosilicon chemistry may lead to more efficient production techniques in the future.
Chemical Reactions Analysis
Types of Reactions: Silacyclohexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silacyclohexadienones.
Reduction: Reduction reactions can convert this compound to silacyclohexenes.
Substitution: Substitution reactions, particularly with transition metals, can form complex organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Transition metal complexes like iron pentacarbonyl are frequently employed.
Major Products:
Oxidation: Silacyclohexadienones.
Reduction: Silacyclohexenes.
Substitution: Tricarbonyl complexes of this compound.
Scientific Research Applications
Synthetic Chemistry
Reactivity and Derivative Synthesis
Silacyclohexa-2,4-diene serves as a precursor for synthesizing silabenzene derivatives. Its reactivity allows for the formation of various silabenzene compounds through cycloaddition reactions. For instance, studies have shown that this compound can react with electrophiles to form stable silabenzene structures, which are characterized by delocalized π-electrons similar to benzene .
Case Study: Cycloaddition Reactions
In one notable study, the reaction of this compound with benzophenone led to the formation of a [4+2] cycloadduct. The structure was confirmed through X-ray crystallography, demonstrating the compound's ability to participate in cycloaddition reactions effectively . This property is crucial for developing new materials and fine chemicals.
Material Science
Polymeric Materials
This compound has been explored for its potential in creating novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the silicon atom's unique bonding characteristics .
Case Study: Polymer Blends
Research indicates that blending this compound with traditional polymers can lead to materials with improved flame retardancy and durability. These advancements could have significant implications for industries requiring high-performance materials, such as aerospace and automotive sectors .
Biological Applications
Potential Anticancer Activity
Emerging studies suggest that this compound derivatives may exhibit biological activity, including anticancer properties. Preliminary investigations have indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving reactive oxygen species .
Case Study: Biological Activity Assessment
In a specific study assessing the biological effects of this compound derivatives on cancer cells, results showed a significant reduction in cell viability at specific concentrations. The underlying mechanisms are believed to involve apoptosis and cell cycle arrest .
Summary of Findings
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of silacyclohexa-2,4-diene involves its ability to form stable complexes with transition metals. The silicon atom in the ring can coordinate with metal centers, facilitating various catalytic processes. The compound’s unique electronic properties, due to the presence of silicon, allow it to participate in reactions that are not typical for purely carbon-based dienes .
Comparison with Similar Compounds
Silacyclohexadiene: Another silicon-containing diene with similar properties.
Silabenzene: A silicon analog of benzene with distinct electronic characteristics.
Cyclohexa-2,4-diene: The carbon analog of silacyclohexa-2,4-diene.
Uniqueness: this compound is unique due to the presence of silicon, which imparts different electronic properties compared to its carbon analogs. This makes it particularly valuable in organometallic chemistry and materials science .
Properties
Molecular Formula |
C5H6Si |
|---|---|
Molecular Weight |
94.19 g/mol |
InChI |
InChI=1S/C5H6Si/c1-2-4-6-5-3-1/h1-4H,5H2 |
InChI Key |
MIXILHIGUOSILV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C[Si]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















